2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide is an organic compound that features a thienyl group and a trifluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide typically involves the reaction of 2-thienylacetic acid with 2,3,4-trifluoroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the thienyl group can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-thienyl)-N-(2,4,5-trifluorophenyl)acetamide
- 2-(2-thienyl)-N-(3,4,5-trifluorophenyl)acetamide
- 2-(2-thienyl)-N-(2,3,5-trifluorophenyl)acetamide
Uniqueness
2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the thienyl group also adds to its distinctiveness, providing additional sites for chemical modification and interaction with molecular targets.
Properties
IUPAC Name |
2-thiophen-2-yl-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-8-3-4-9(12(15)11(8)14)16-10(17)6-7-2-1-5-18-7/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLXFFLMGDLMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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